molecular formula C18H17Cl2NO3 B14111476 ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate

ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate

Cat. No.: B14111476
M. Wt: 366.2 g/mol
InChI Key: NHWFXKLJVWHVKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylprop-ethyl can be synthesized through the esterification of N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of Benzoylprop-ethyl involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or distillation to remove any impurities .

Types of Reactions:

    Oxidation: Benzoylprop-ethyl can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert Benzoylprop-ethyl into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of Benzoylprop-ethyl.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzoylprop-ethyl has been used in various scientific research applications, including:

Comparison with Similar Compounds

  • Ethyl 2-(N-benzoyl-3,4-dichloroanilino)propionate
  • Ethyl 2-[benzoyl(3,4-dichlorophenyl)amino]propionate
  • Ethyl 2-[N-(3,4-dichlorophenyl)benzamido]propionate

Comparison: Benzoylprop-ethyl is unique due to its specific mode of action and its effectiveness in controlling wild oats. Compared to other similar compounds, it has a distinct chemical structure that allows for selective herbicidal activity. its low aqueous solubility and potential environmental impact have led to its obsolescence .

Properties

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

ethyl 3-(N-benzoyl-3,4-dichloroanilino)propanoate

InChI

InChI=1S/C18H17Cl2NO3/c1-2-24-17(22)10-11-21(14-8-9-15(19)16(20)12-14)18(23)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3

InChI Key

NHWFXKLJVWHVKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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